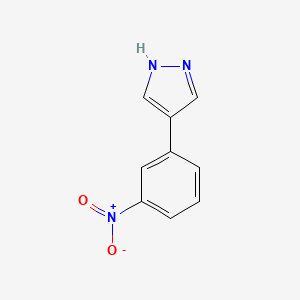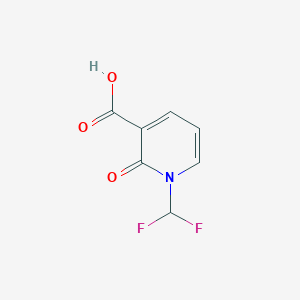
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
説明
“1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C7H5F2NO3 . It is less studied but is of interest as a complexating agent and in pharmaceuticals .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been studied .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two oxygen atoms, two fluorine atoms, and one methyl group attached to the ring .Chemical Reactions Analysis
This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.12 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Fungicide Development
The compound has been utilized in the synthesis of fungicidally active succinate dehydrogenase inhibitors, which are crucial in plant protection and crop yield enhancement. These inhibitors often carry a difluoromethyl group that mimics similar-substituted pyrazole carboxamides, demonstrating significant inhibitory activity against fungicides .
Late-stage Difluoromethylation
In the field of organic synthesis, this compound plays a role in late-stage difluoromethylation processes. These processes are essential for introducing difluoromethyl groups into various molecular frameworks, which can alter the physical and chemical properties of the molecules for potential applications in medicinal chemistry .
Biological Applications
Difluoromethyl-containing compounds, including this acid derivative, show promising applications in biology. For example, they are used in the development of inhibitors with good activity against fungicides, highlighting their potential in creating new treatments and protective agents .
Photocatalytic Reactions
This compound is involved in photocatalytic reactions that are part of synthesizing fluorine-containing molecules. Such reactions are important for creating compounds with unique properties that can be used in various scientific applications, including drug discovery .
Fluorine-Containing Glycomimetics
The compound is also relevant in the synthesis of fluorine-containing glycomimetics. These are modified sugars that incorporate fluorine atoms, which can lead to enhanced biological activity or stability, making them valuable in drug development .
Safety And Hazards
特性
IUPAC Name |
1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASNCBWNOWEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



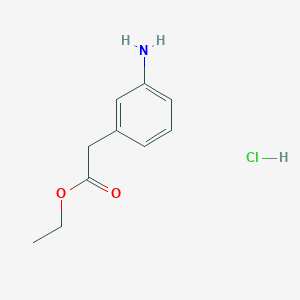
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
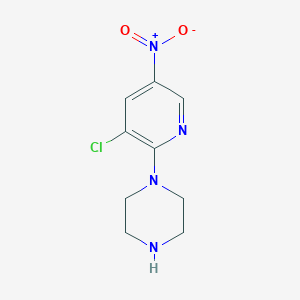
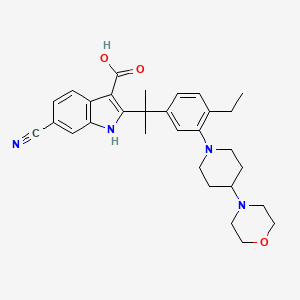
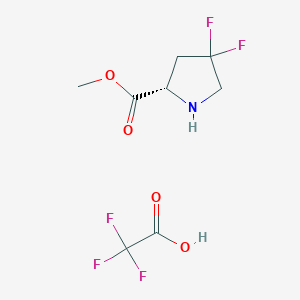
![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)
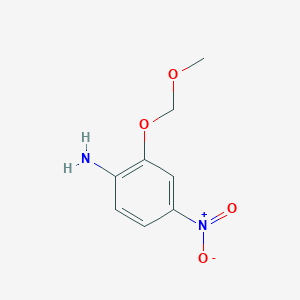
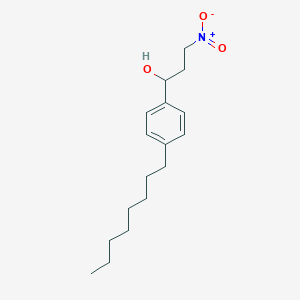
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)
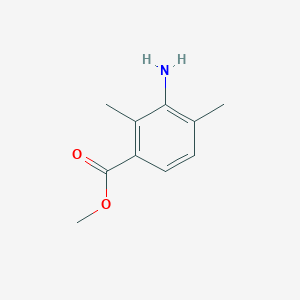
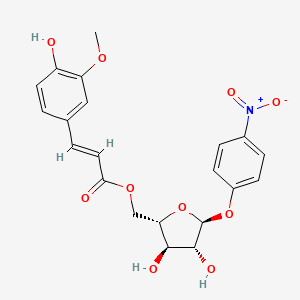
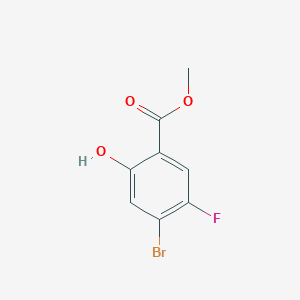
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)
